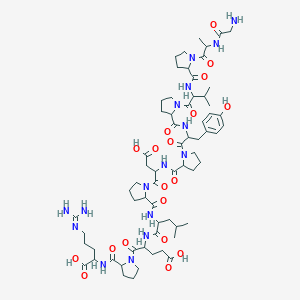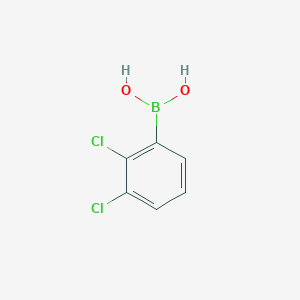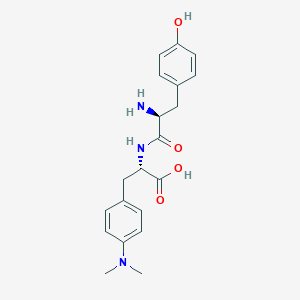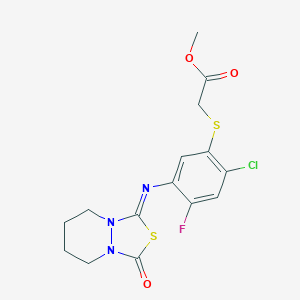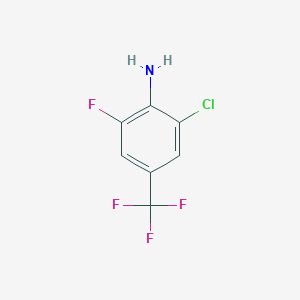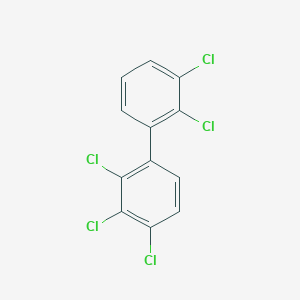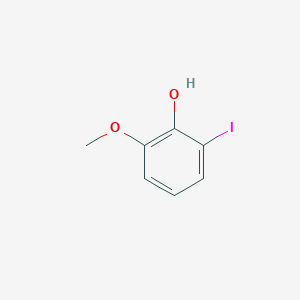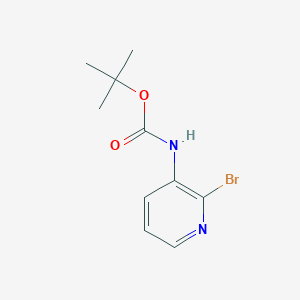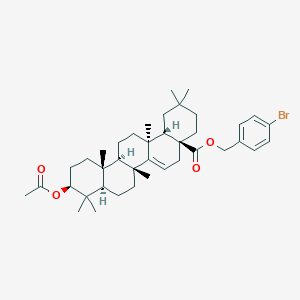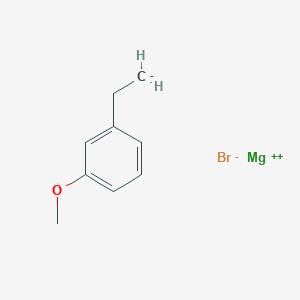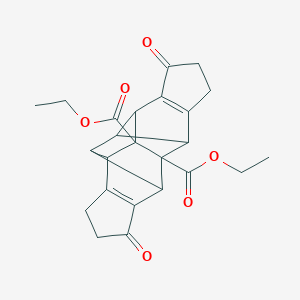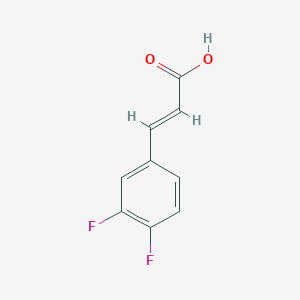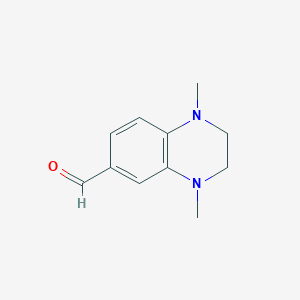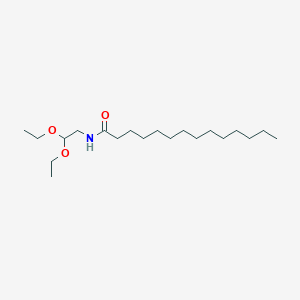
N-Myristoyl glycinal diethylacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Myristoyl glycinal diethylacetal, also known as NMGDA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NMGDA is a derivative of glycine, an amino acid that is essential for the synthesis of proteins and other biomolecules in the body.
Mécanisme D'action
N-Myristoyl glycinal diethylacetal inhibits the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activation of p53 leads to the induction of cell cycle arrest and apoptosis, which can potentially be used to treat cancer.
Effets Biochimiques Et Physiologiques
N-Myristoyl glycinal diethylacetal has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Myristoyl glycinal diethylacetal inhibits the proliferation of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have shown that N-Myristoyl glycinal diethylacetal inhibits tumor growth and metastasis in mouse models of cancer. N-Myristoyl glycinal diethylacetal has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Myristoyl glycinal diethylacetal is its ability to modulate protein-protein interactions, which is essential for the functioning of many biological processes in the body. N-Myristoyl glycinal diethylacetal is also relatively easy to synthesize and has been shown to have low toxicity in vitro and in vivo. However, N-Myristoyl glycinal diethylacetal has some limitations for lab experiments. N-Myristoyl glycinal diethylacetal is a small molecule that may not penetrate cell membranes efficiently, making it difficult to study its effects in cells. N-Myristoyl glycinal diethylacetal also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-Myristoyl glycinal diethylacetal. One direction is to develop more potent and selective inhibitors of protein-protein interactions using N-Myristoyl glycinal diethylacetal as a lead compound. Another direction is to study the effects of N-Myristoyl glycinal diethylacetal on other protein-protein interactions involved in various diseases. Additionally, the development of drug delivery systems that can improve the bioavailability and half-life of N-Myristoyl glycinal diethylacetal may enhance its effectiveness as a therapeutic agent.
Méthodes De Synthèse
N-Myristoyl glycinal diethylacetal can be synthesized using a multi-step process that involves the reaction of glycine with myristic acid and diethylamine. The first step involves the activation of glycine using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the glycine-NHS ester. The second step involves the reaction of the glycine-NHS ester with myristic acid to form N-myristoyl glycine. The final step involves the reaction of N-myristoyl glycine with diethylamine to form N-Myristoyl glycinal diethylacetal.
Applications De Recherche Scientifique
N-Myristoyl glycinal diethylacetal has potential applications in drug discovery and development due to its ability to modulate protein-protein interactions. Protein-protein interactions are essential for the functioning of many biological processes in the body, including signal transduction, gene expression, and cell proliferation. Dysregulation of protein-protein interactions can lead to the development of various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. N-Myristoyl glycinal diethylacetal has been shown to inhibit the interaction between two proteins, p53 and MDM2, which is involved in the regulation of cell growth and apoptosis. This inhibition of protein-protein interaction can potentially be used to develop drugs that target various diseases.
Propriétés
Numéro CAS |
115433-72-2 |
|---|---|
Nom du produit |
N-Myristoyl glycinal diethylacetal |
Formule moléculaire |
C20H41NO3 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
N-(2,2-diethoxyethyl)tetradecanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23-5-2)24-6-3/h20H,4-18H2,1-3H3,(H,21,22) |
Clé InChI |
ODPWRMSNGMQQAL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |
Autres numéros CAS |
115433-72-2 |
Synonymes |
N-Myr-GOA N-myristoyl glycinal diethylacetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



